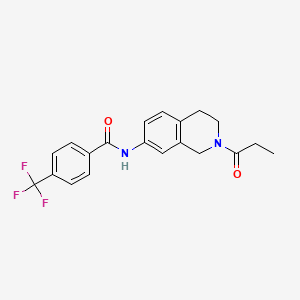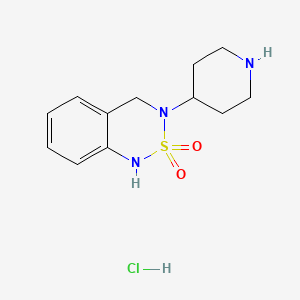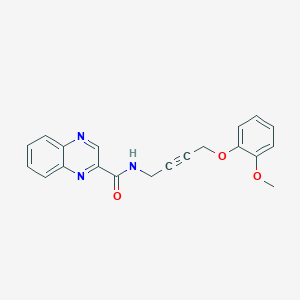
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a complex organic molecule that contains a pyran ring and a pyrimidine ring . It’s likely that this compound has biological activity, given the presence of these functional groups, which are common in many bioactive compounds.
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for synthesizing pyrimidine derivatives . These methods often involve the reaction of amidines with other compounds to form the pyrimidine ring .Molecular Structure Analysis
The molecular structure of this compound likely involves a pyran ring attached to a pyrimidine ring via a thioether linkage . The pyrimidine ring is substituted with two methyl groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
- The synthesis of related compounds, specifically pyrimidine-linked heterocyclics, involves microwave irradiative cyclocondensation, highlighting the chemical versatility and potential for creating compounds with varied biological activities. These compounds were evaluated for their insecticidal and antibacterial potential, underscoring the method's effectiveness in generating biologically active molecules (Deohate & Palaspagar, 2020).
Antibacterial and Antifungal Applications
- Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for use as antibacterial agents, demonstrating the potential of pyrimidine derivatives in antimicrobial applications (Azab, Youssef, & El-Bordany, 2013).
- Synthesis and in vitro antimicrobial evaluation of hydrazone derivatives bearing pyrimidinyl and pyrazolyl moieties indicate their efficacy against various bacterial strains, further illustrating the antimicrobial potential of such compounds (Kamal et al., 2015).
Anticancer Research
- Research into pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents underscores the relevance of pyrimidine derivatives in the development of new therapeutic agents for cancer and inflammation (Rahmouni et al., 2016).
Other Biological Activities
- The exploration of sulfonylurea derivatives of pyrazoles for antidiabetic activity highlights the broader pharmacological applications of pyrimidine-related compounds, including their potential use in managing diabetes (Soliman, 1979).
- Pyranyl-substituted cinnamates have been synthesized and investigated for their antifungal and plant growth inhibitory activities, demonstrating the agricultural applications of such chemicals (Zhu, MAJIKINA, & Tawata, 2001).
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its biological activity, such as its potential inhibitory activity against human sirtuin 2 . Additionally, the development of new synthesis methods for this and similar compounds could be a valuable area of research .
Eigenschaften
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-14-10-15(2)23-21(22-14)28-13-17-11-18(24)19(12-26-17)27-20(25)9-8-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQAACSZBFMCIB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-Methyl-2-(2-phenylethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide](/img/structure/B2689600.png)
![2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2689601.png)
![N,N-diisopropyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2689602.png)
![(3Ar,6aR)-2-phenylmethoxycarbonyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2689605.png)

![ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2689608.png)
![N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2689610.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpentanedinitrile](/img/structure/B2689611.png)


![3-methyl-7-[(3-methylphenyl)methyl]-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2689616.png)


![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B2689621.png)
